(6,6)-Phenyl-C61butyric acid butyl ester
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Overview
Description
(6,6)-Phenyl-C61butyric acid butyl ester is a fullerene derivative known for its high electron mobility and solubility in organic solvents. This compound is widely used in organic electronics, particularly in organic photovoltaic cells and bulk heterojunction solar cells, due to its excellent electron-accepting properties .
Mechanism of Action
Target of Action
The primary target of (6,6)-Phenyl-C61butyric acid butyl ester, also known as [60]PCB-C4, is the electron acceptor in organic electronics . It is a fullerene derivative that has a structural similarity to PCBM-based fullerene . Its aliphatic groups facilitate an increase in its solubility .
Mode of Action
This compound interacts with its targets by accepting electrons due to its high electron mobility . This property allows it to be used in major electrochemical applications .
Biochemical Pathways
Instead, it plays a crucial role in the field of organic electronics, where it acts as an electron acceptor .
Pharmacokinetics
Its solubility in organic solvents and chlorobenzene is notable, which can impact its dispersion in these mediums .
Result of Action
The result of the action of this compound is its ability to enhance the performance of organic electronic devices. Its high electron mobility and solubility make it an effective electron acceptor, improving the current density of these devices .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and the presence of other chemicals. For instance, its storage temperature is recommended to be 2-8°C . Furthermore, its solubility can be affected by the type of solvent used .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6,6)-Phenyl-C61butyric acid butyl ester typically involves the reaction of fullerene (C60) with phenylbutyric acid butyl ester under specific conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The product is then purified using column chromatography to obtain a high-purity compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
(6,6)-Phenyl-C61butyric acid butyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can be reduced to form fullerene anions.
Substitution: The phenyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require the presence of a catalyst and specific solvents.
Major Products Formed
The major products formed from these reactions include various fullerene derivatives with different functional groups, which can be used in a wide range of applications .
Scientific Research Applications
(6,6)-Phenyl-C61butyric acid butyl ester has numerous applications in scientific research:
Chemistry: Used as an electron acceptor in organic photovoltaic cells and organic field-effect transistors.
Biology: Investigated for its potential use in drug delivery systems due to its ability to encapsulate other molecules.
Medicine: Explored for its antioxidant properties and potential use in treating oxidative stress-related diseases.
Industry: Utilized in the production of high-performance materials and electronic devices.
Comparison with Similar Compounds
Similar Compounds
(6,6)-Phenyl-C61butyric acid methyl ester: Similar in structure but with a methyl ester group instead of a butyl ester group.
(6,6)-Phenyl-C71butyric acid methyl ester: Contains a C71 fullerene core instead of C61.
Poly(3-hexylthiophene-2,5-diyl): A conducting polymer used in similar applications.
Uniqueness
(6,6)-Phenyl-C61butyric acid butyl ester is unique due to its high solubility in organic solvents and excellent electron-accepting properties, making it highly effective in organic electronic applications .
Properties
InChI |
InChI=1S/C75H20O2/c1-2-3-12-77-14(76)10-7-11-73(13-8-5-4-6-9-13)74-69-61-53-43-33-25-17-15-16-19-23-21(17)29-37-31(23)41-35-27(19)28-20(16)24-22-18(15)26(25)34-40-30(22)38-32(24)42-36(28)46-45(35)55-49(41)59-51(37)57(47(53)39(29)33)65(69)67(59)71-63(55)64-56(46)50(42)60-52(38)58-48(40)54(44(34)43)62(61)70(74)66(58)68(60)72(64)75(71,73)74/h4-6,8-9H,2-3,7,10-12H2,1H3 |
Source
|
---|---|---|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNCPPCRVHRTKBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CCCC1(C23C14C5=C6C7=C8C9=C1C%10=C%11C%12=C%13C%14=C%10C%10=C1C1=C%15C%16=C%17C%18=C%19C%20=C%21C%22=C%23C%24=C%25C%26=C(C7=C9C%11=C%26C%12=C%24C%22=C%13C%20=C%14C%18=C%10%16)C7=C%25C9=C(C4=C76)C4=C2C(=C%17C3=C%15C5=C81)C%19=C%21C4=C%239)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C75H20O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
953.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
571177-66-7 |
Source
|
Record name | [6,6]-Phenyl-C61 butyric acid butyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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